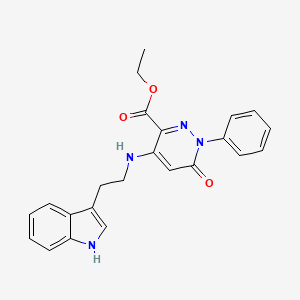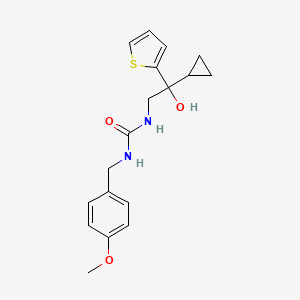
Methyl 2-(4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves Knoevenagel condensation between 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes and ethyl/methyl 2-(2, 4-dioxothiazolidin-3-yl)acetates in alcohol using piperidine as a catalyst . The resultant compounds having ester functionality were subjected to acidic hydrolysis to obtain the final product .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a thiazolidine-2,4-dione (TZDs) moiety .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The compound displays excellent aqueous solubility and oxidative stability . The characteristic 1 H-NMR chemical shift values of the carboxamide/thiocarboxamide amido N-Hs and the protons at positions 2 and 6 on the piperidine ring are significantly affected by the carbonyl or thiocarbonyl group .Scientific Research Applications
Antiproliferative Effects
One area of research has been the synthesis and evaluation of compounds for their antiproliferative effects on cancer cells. For instance, a study by Sharath Kumar et al. (2014) reveals the synthesis of 2,3-disubstituted 4-thiazolidinone analogues, showcasing potent activity against human leukemic cells, including Nalm6, K562, Jurkat cells. The study highlights the potential of these compounds in inducing cytotoxicity and cell death, suggesting their relevance in cancer therapy (Sharath Kumar et al., 2014).
Metabolism and Disposition
Another significant area of research is the metabolism and disposition of related compounds. Renzulli et al. (2011) investigated the disposition of SB-649868, an orexin receptor antagonist, in humans, highlighting the metabolism pathways and the principal metabolites involved. This study provides insight into the pharmacokinetics of such compounds, which is crucial for their development as therapeutic agents (Renzulli et al., 2011).
Synthesis for Targeted Applications
Research also encompasses the synthesis of novel compounds for specific therapeutic applications. For example, the synthesis of novel benzimidazoles as selective neuropeptide Y Y1 receptor antagonists by Zarrinmayeh et al. (1998) aims at developing anti-obesity drugs. This work involves systematic structure-activity relationship (SAR) studies to optimize the compound's affinity and selectivity towards the Y1 receptor (Zarrinmayeh et al., 1998).
Mechanism of Action
Future Directions
The development of novel antimicrobial and anticancer therapeutic agents is one of the fundamental goals in medicinal chemistry . Thiazolidine-2,4-dione (TZDs) is an imperative scaffold that is not only synthetically important but also possesses a wide range of promising biological activities . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
methyl 2-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-24-16(22)13-5-3-2-4-12(13)15(21)18-8-6-11(7-9-18)19-14(20)10-25-17(19)23/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTBFWQMNWRNAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-ethyl-6-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2617154.png)




![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2617163.png)


![3-Cyclobutyl-6-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2617167.png)



![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2617174.png)
![3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2617176.png)
